Naphtho[1,2-d]thiazol-2(1H)-one (9CI) Naphtho[1,2-d]thiazol-2(1H)-one (9CI)
Brand Name: Vulcanchem
CAS No.: 109967-34-2
VCID: VC20748533
InChI: InChI=1S/C11H7NOS/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13)
SMILES: C1=CC=C2C(=C1)C=CC3=C2NC(=O)S3
Molecular Formula: C11H7NOS
Molecular Weight: 201.25 g/mol

Naphtho[1,2-d]thiazol-2(1H)-one (9CI)

CAS No.: 109967-34-2

Cat. No.: VC20748533

Molecular Formula: C11H7NOS

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[1,2-d]thiazol-2(1H)-one (9CI) - 109967-34-2

Specification

CAS No. 109967-34-2
Molecular Formula C11H7NOS
Molecular Weight 201.25 g/mol
IUPAC Name 1H-benzo[e][1,3]benzothiazol-2-one
Standard InChI InChI=1S/C11H7NOS/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13)
Standard InChI Key NZROULYDNUMFJI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2NC(=O)S3
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2NC(=O)S3

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Naphtho[1,2-d]thiazol-2(1H)-one (9CI) is identified by several key parameters that define its chemical identity. The compound is registered with the Chemical Abstracts Service (CAS) under the number 109967-34-2, providing a unique identifier for this specific chemical entity . The "9CI" designation in its name refers to the ninth edition of the Chemical Abstracts nomenclature rules, indicating the standardized naming convention used.

Structural Features

The molecular structure of Naphtho[1,2-d]thiazol-2(1H)-one consists of a naphthalene ring fused with a thiazole ring, creating a tricyclic system. The compound is also known by the alternative name 1H-benzo[e] benzothiazol-2-one, which offers another perspective on its structural arrangement . This heterocyclic system is characterized by:

  • A naphthalene core (bicyclic aromatic hydrocarbon)

  • A thiazole ring (five-membered heterocycle containing nitrogen and sulfur)

  • A carbonyl group at the 2-position of the thiazole ring

  • An NH group that serves as a potential site for functionalization

The fusion pattern specifically connects the 1,2-positions of the naphthalene ring with the thiazole moiety, which distinguishes it from other isomeric forms such as Naphtho[2,1-d]thiazol-2(3H)-one.

Physical and Chemical Properties

Molecular Characteristics

The fundamental molecular properties of Naphtho[1,2-d]thiazol-2(1H)-one are essential for understanding its behavior in various chemical environments. These properties are summarized in Table 1 below.

Table 1: Molecular Properties of Naphtho[1,2-d]thiazol-2(1H)-one (9CI)

PropertyValue
Molecular FormulaC₁₁H₇NOS
Molecular Weight201.244 g/mol
Exact Mass201.024841
CAS Number109967-34-2
Density1.4±0.1 g/cm³
LogP2.99
Polar Surface Area (PSA)61.10000
Index of Refraction1.746

The LogP value of 2.99 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties . This characteristic is particularly relevant for potential biological applications, as it influences membrane permeability and solubility characteristics.

Chemical Reactivity

The structural features of Naphtho[1,2-d]thiazol-2(1H)-one provide several sites for potential chemical reactivity:

  • The NH group in the thiazole ring represents a site for potential substitution reactions, particularly alkylation or acylation.

  • The carbonyl group at the 2-position can undergo typical carbonyl chemistry, including nucleophilic addition reactions.

  • The aromatic naphthalene system can participate in electrophilic aromatic substitution reactions, although reactivity patterns may be influenced by the fused thiazole ring.

  • The sulfur atom in the thiazole ring can potentially undergo oxidation to form sulfoxides or sulfones.

These reactive sites make Naphtho[1,2-d]thiazol-2(1H)-one a versatile building block for chemical modifications and transformations.

Synthesis Methods

Historical Synthetic Approaches

ParameterCondition
ReactantsAniline (1.5 mmol), S₈ (1.5 mmol)
CatalystAuCellulose/DFNS NPs (8 mg)
BasePotassium tert-butylate (4 eq.)
SolventAcetonitrile (10 mL)
Temperature70°C
PressureCO₂ (1.5 MPa)
Reaction Time8 hours
PurificationRecrystallization (ethyl acetate/n-hexane)
Reported Yield91% (for analogous compound)

This approach, documented in more recent literature (Wei & Wang, 2021), employs a pressure vessel system with controlled temperature and atmosphere conditions to achieve efficient cyclization . Adaptation of this methodology with appropriate precursors could potentially provide access to Naphtho[1,2-d]thiazol-2(1H)-one.

Applications in Scientific Research

Chemical Building Block

Naphtho[1,2-d]thiazol-2(1H)-one serves as a valuable building block for the synthesis of more complex molecules with specific properties or functions. The compound's reactive sites allow for further functionalization to create libraries of derivatives with potentially enhanced or novel properties.

Materials Science

The extended π-conjugated system in Naphtho[1,2-d]thiazol-2(1H)-one suggests potential applications in materials science:

  • Photophysical properties: The aromatic system could contribute to interesting light absorption and emission characteristics.

  • Electronic properties: The heterocyclic structure might confer electronic properties suitable for semiconductor applications.

  • Coordination chemistry: The heteroatoms (N, S, O) provide potential coordination sites for metal ions, suggesting possibilities in sensor development or catalysis.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of Naphtho[1,2-d]thiazol-2(1H)-one exist, including:

  • Naphtho[2,1-d]thiazol-2(3H)-one (CAS: 17931-24-7) - An isomeric form with a different fusion pattern between the naphthalene and thiazole rings .

  • Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl- (CAS: 13416-35-8) - A derivative where the carbonyl oxygen is replaced by sulfur, and the nitrogen is ethylated.

These related compounds share core structural features but differ in substitution patterns or heteroatom arrangements, potentially offering complementary properties and reactivity profiles.

Functionalized Derivatives

Functionalization of Naphtho[1,2-d]thiazol-2(1H)-one can occur at several positions:

  • N-substitution: Alkylation or acylation at the nitrogen produces derivatives like the N-ethyl analog.

  • Aromatic substitution: Introduction of functional groups on the naphthalene ring can modify electronic, solubility, or spectroscopic properties.

  • Modification of the carbonyl group: Transformation to thiones, imines, or other functional groups alters the reactivity profile.

Such modifications can fine-tune the compound's properties for specific applications in research, potentially enhancing solubility, bioactivity, or spectroscopic characteristics.

Analytical Characterization

Spectroscopic Properties

The structural features of Naphtho[1,2-d]thiazol-2(1H)-one would be expected to produce characteristic spectroscopic signatures:

  • UV-Visible spectroscopy: The extended aromatic system likely exhibits absorption bands in the UV-visible region, potentially useful for identification and quantification.

  • Infrared spectroscopy: Characteristic bands would include the C=O stretching vibration of the thiazolone group (typically around 1650-1700 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): The aromatic protons of the naphthalene system would appear in the δ 7-8.5 ppm region, while the N-H proton would typically appear at δ 10-12 ppm in ¹H-NMR spectra.

Chromatographic Behavior

The moderate lipophilicity of Naphtho[1,2-d]thiazol-2(1H)-one (LogP 2.99) suggests favorable chromatographic properties for analysis using techniques such as:

  • High-Performance Liquid Chromatography (HPLC) with reverse-phase columns

  • Thin-Layer Chromatography (TLC) using appropriate solvent systems

  • Gas Chromatography (GC), potentially requiring derivatization due to the presence of the NH group

These analytical methods would be valuable for monitoring reactions involving this compound and for quality control in synthesis.

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